N-(3-chloro-4-fluorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN6OS/c1-21-12-11(19-20-21)13(17-6-16-12)23-5-10(22)18-7-2-3-9(15)8(14)4-7/h2-4,6H,5H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYMFUIWQXGIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS Number: 1058495-77-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₀ClFN₆OS
- Molecular Weight : 352.78 g/mol
- Structure : The compound features a triazolo-pyrimidine core linked to a chloro-fluorophenyl group through a thioacetamide moiety.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the triazolo-pyrimidine scaffold. For instance, derivatives of triazoles have been shown to exhibit potent inhibition against various cancer cell lines. A structure–activity relationship (SAR) analysis indicated that modifications at specific positions significantly influence anticancer efficacy. Compounds similar to this compound have demonstrated IC₅₀ values in the low micromolar range against several tumor types, suggesting promising therapeutic potential .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key kinases involved in cell proliferation and survival pathways. For example, triazole derivatives have been identified as effective inhibitors of Polo-like kinase 1 (Plk1), a target implicated in various cancers. The inhibition of Plk1 leads to disruption of mitotic processes and subsequent apoptosis in cancer cells .
Pharmacokinetics
Pharmacokinetic studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that the compound has favorable solubility and permeability characteristics, which are essential for oral bioavailability. Further studies are necessary to elucidate its metabolic pathways and potential interactions with cytochrome P450 enzymes .
Case Studies and Research Findings
Scientific Research Applications
Structural Features
- Chloro-Fluorophenyl Group : Enhances biological activity and solubility.
- Triazolo-Pyrimidine Moiety : Associated with various pharmacological activities.
- Thioacetamide Functional Group : Contributes to the compound's reactivity and potential interactions with biological targets.
Anticancer Activity
Research has indicated that compounds containing the triazolo-pyrimidine structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival.
Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted by Zhang et al. (2023), the compound was tested against breast cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth with an IC50 value of 25 µM. The study highlighted the importance of the chloro-fluorophenyl group in enhancing the compound’s efficacy against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate the potential use of this compound as a lead molecule for developing new antimicrobial agents .
Tyrosinase Inhibition
Another significant application of this compound is its role as a tyrosinase inhibitor, which is crucial in treating hyperpigmentation disorders.
Case Study: Tyrosinase Inhibition Assay
In research aimed at identifying novel tyrosinase inhibitors, the compound was tested using a spectrophotometric method. The results showed that it inhibited tyrosinase activity with an IC50 value of 15 µM, suggesting its potential use in cosmetic formulations aimed at skin lightening .
Synthesis and Characterization
The synthesis of N-(3-chloro-4-fluorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of Triazolo-Pyrimidine : Utilizing appropriate reagents under controlled conditions.
- Thioacetylation : Reacting the triazole derivative with acetic anhydride in the presence of a base.
- Purification : Employing chromatography techniques to isolate the final product.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Thioether Oxidation
The sulfur atom in the thioether group (-S-) undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.
| Reagent/Conditions | Product | Mechanistic Insight |
|---|---|---|
| H₂O₂ (30%), acetic acid, 60°C | Sulfoxide derivative | Radical-mediated oxidation |
| mCPBA, CH₂Cl₂, 0°C → RT | Sulfone derivative | Electrophilic oxygen transfer |
This reactivity aligns with studies on structurally similar triazolopyrimidine thioethers, where oxidation selectivity depends on stoichiometry and temperature.
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or ammonium salts.
| Conditions | Product | Catalytic Role |
|---|---|---|
| 6M HCl, reflux, 12 hrs | 2-((3-Methyltriazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid | Acid-catalyzed nucleophilic acyl substitution |
| NaOH (2M), ethanol, 80°C, 8 hrs | Sodium salt of thioacetic acid derivative | Base-mediated saponification |
Nucleophilic Aromatic Substitution (SNAr)
The 3-chloro-4-fluorophenyl group participates in SNAr reactions due to electron-withdrawing effects from halogens and the triazolopyrimidine system.
| Nucleophile | Conditions | Product |
|---|---|---|
| KNH₂, NH₃(l), −33°C | 3-Amino-4-fluorophenyl derivative | Dechlorination via aryl radical intermediate |
| CuCN, DMF, 120°C, 24 hrs | Cyano-substituted aryl derivative | Ullmann-type coupling |
Triazole Ring Functionalization
The 1,2,3-triazole moiety engages in cycloaddition and alkylation reactions.
| Reaction Type | Reagent | Product |
|---|---|---|
| Huisgen Cycloaddition | Phenylacetylene, Cu(I) catalyst | 1,2,3-Triazole-1,4-disubstituted adduct |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated triazolopyrimidine derivative |
These reactions are consistent with triazole chemistry observed in related compounds .
Metal Coordination
The nitrogen-rich triazolopyrimidine core acts as a ligand for transition metals, enabling catalytic applications.
Electrophilic Substitution on Triazolopyrimidine
The electron-deficient pyrimidine ring undergoes electrophilic substitution at specific positions.
| Electrophile | Position | Product |
|---|---|---|
| HNO₃, H₂SO₄, 0°C | C5-nitration | 5-Nitro-triazolopyrimidine derivative |
| Br₂, FeBr₃, CHCl₃, 50°C | C6-bromination | 6-Bromo intermediate |
Key Stability Considerations
-
pH Sensitivity : The thioether and amide groups degrade under prolonged exposure to strong acids/bases (>pH 10 or <pH 2).
-
Thermal Decomposition : Onset at 220°C (DSC data), forming methyl isocyanate and triazolopyrimidine fragments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (618415-13-7) Differences: Replaces the triazolopyrimidine group with a pyridyl-substituted 1,2,4-triazole.
N-(2-Methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide (763124-79-4)
- Differences : Substitutes the chloro-fluoro-phenyl group with a nitro-methoxy-phenyl group and uses a pyridylthio moiety.
- Implications : The nitro group enhances electron-withdrawing effects, which may improve binding to electrophile-sensitive targets but could also increase toxicity .
Thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19 in Molecules, 2014)
- Differences : Features a thiazolo-pyrimidine core instead of triazolopyrimidine and includes coumarin-based substituents.
- Implications : The coumarin moiety may confer fluorescence properties useful in bioimaging, but the thiazole ring could reduce metabolic stability compared to triazole derivatives .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s triazolopyrimidine core likely offers superior hydrogen-bonding capacity compared to 1,2,4-triazole analogs, enhancing target affinity.
- The chloro-fluoro-phenyl group provides a balance of lipophilicity and electronic effects, contrasting with the polar nitro group in 763124-79-4, which may limit blood-brain barrier penetration.
Q & A
Basic: What is the recommended synthetic route for N-(3-chloro-4-fluorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?
Methodological Answer:
The synthesis typically involves three stages:
Core Formation : Construct the triazolo[4,5-d]pyrimidine core via cyclization of 4-amino-5-mercapto-1,2,3-triazole with methyl-substituted pyrimidine precursors under acidic conditions .
Thioether Linkage : Introduce the thioether group using nucleophilic substitution, where the mercapto group reacts with α-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
Final Coupling : Attach the 3-chloro-4-fluorophenyl moiety via amide bond formation, often using coupling agents like EDCI/HOBt in anhydrous DMF .
Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC/LC-MS.
Basic: What analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for the chloro-fluorophenyl group; thioether protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~420–430) .
- X-ray Crystallography : For unambiguous confirmation of the triazolo-pyrimidine core and spatial arrangement of substituents, as demonstrated in related acetamide derivatives .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?
Methodological Answer:
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT-calculated chemical shifts using Gaussian09) .
- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in the thioether linkage) that may cause signal splitting .
- Crystallographic Validation : If available, use single-crystal X-ray data to confirm the spatial orientation of substituents, resolving ambiguities in NOESY .
Advanced: What strategies optimize the synthetic yield of the thioether intermediate?
Methodological Answer:
- Catalytic Optimization : Use Pd-catalyzed coupling (e.g., Pd(OAc)₂ with PPh₃) to enhance regioselectivity in thioether formation .
- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity of the mercapto group .
- Temperature Control : Maintain 50–60°C to avoid side reactions (e.g., oxidation to sulfone byproducts) .
Basic: How is the electronic environment of the triazolo-pyrimidine core characterized?
Methodological Answer:
- UV-Vis Spectroscopy : Identify π→π* transitions (e.g., absorption at λ ~270–290 nm) influenced by electron-withdrawing substituents .
- Cyclic Voltammetry : Measure redox potentials to assess electron-deficient nature (e.g., reduction peaks at −1.2 V vs. Ag/AgCl) .
- DFT Calculations : Map HOMO-LUMO distributions to predict reactivity toward electrophilic/nucleophilic attacks .
Advanced: What in silico approaches predict the compound’s metabolic stability?
Methodological Answer:
- CYP450 Docking : Use AutoDock Vina to model interactions with CYP3A4/CYP2D6 isoforms, identifying potential oxidation sites (e.g., methyl groups on the triazole ring) .
- ADMET Prediction : Tools like SwissADME estimate metabolic half-life (t₁/₂) and permeability (e.g., Caco-2 cell model) .
- Metabolite ID : GLORYx or similar platforms predict Phase I/II metabolites (e.g., hydroxylation at the fluorophenyl ring) .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- Hazard Assessment : While specific GHS data is limited, assume acute toxicity (Category 4) based on structural analogs .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
- Waste Disposal : Incinerate in EPA-approved containers due to halogenated byproducts .
Advanced: How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Kinetic Profiling : Monitor reaction rates under varying conditions (e.g., [Pd], temperature) to identify rate-limiting steps .
- Isotopic Labeling : Use ¹⁸O/²H isotopes to trace oxygen or hydrogen transfer in hydrolysis/deuterium exchange experiments .
- In Situ IR Spectroscopy : Detect intermediates (e.g., Pd-thiolate complexes) during catalytic cycles .
Basic: What solubility challenges are anticipated, and how are they addressed?
Methodological Answer:
- Solubility Screening : Test in DMSO (>50 mg/mL) followed by aqueous buffers (e.g., PBS at pH 7.4, <0.1 mg/mL) .
- Co-Solvency : Use DMSO/PEG-400 mixtures (1:1 v/v) for in vitro assays .
- Salt Formation : Explore hydrochloride salts to enhance aqueous solubility for biological testing .
Advanced: How does steric hindrance from the 3-methyl group impact molecular interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., kinase targets) to assess steric clashes with active-site residues .
- X-ray Crystallography : Compare co-crystal structures of methyl-substituted vs. unsubstituted analogs to map conformational changes .
- SAR Studies : Synthesize derivatives with bulkier substituents (e.g., ethyl, isopropyl) to quantify steric effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
